molecular formula C9H18O3 B14683329 4,4-Diethoxy-3-methylbut-2-en-1-ol CAS No. 26586-01-6

4,4-Diethoxy-3-methylbut-2-en-1-ol

Cat. No.: B14683329
CAS No.: 26586-01-6
M. Wt: 174.24 g/mol
InChI Key: VKZQDLLGUNIIRW-UHFFFAOYSA-N
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Description

4,4-Diethoxy-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C9H18O2. It is also known by its IUPAC name, 1,1-diethoxy-3-methyl-2-butene. This compound is characterized by its two ethoxy groups attached to a butene backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diethoxy-3-methylbut-2-en-1-ol can be synthesized through various methods. One common route involves the reaction of isovaleraldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then converted to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxy-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4,4-Diethoxy-3-methylbut-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-diethoxy-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bond in the butene backbone also plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

    1,1-Diethoxy-3-methyl-2-butene: This compound shares a similar structure but lacks the hydroxyl group.

    3-Methylbut-2-en-1-ol:

Uniqueness

4,4-Diethoxy-3-methylbut-2-en-1-ol is unique due to its combination of ethoxy groups and a hydroxyl group, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in various chemical processes .

Properties

CAS No.

26586-01-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

4,4-diethoxy-3-methylbut-2-en-1-ol

InChI

InChI=1S/C9H18O3/c1-4-11-9(12-5-2)8(3)6-7-10/h6,9-10H,4-5,7H2,1-3H3

InChI Key

VKZQDLLGUNIIRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=CCO)C)OCC

Origin of Product

United States

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